Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3-AA) vs. In-Class Analogs
The target compound exhibits a computed lipophilicity (XLogP3-AA) of 4.2, reflecting the influence of its N-ethyl-N-cyclohexyl motif. This value is higher than the XLogP3 of 3.6 predicted for the N-methyl-N-cyclohexyl analog (4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethylthiazol-2-yl)benzamide, CAS 683262-96-6) [1][2]. The increased logP suggests potentially different membrane permeability and non-specific binding profiles, which are critical parameters in cell-based assay optimization.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethylthiazol-2-yl)benzamide (CAS 683262-96-6): XLogP3 = 3.6 |
| Quantified Difference | Δ XLogP3-AA = 0.6 units |
| Conditions | In silico calculation, PubChem 2025.09.15 release |
Why This Matters
A difference of 0.6 log units in lipophilicity is sufficient to alter off-target binding profiles and cellular uptake, making the two compounds non-interchangeable in permeability-limited assays.
- [1] PubChem. Compound Summary for CID 41566075. National Center for Biotechnology Information. 2025. View Source
- [2] PubChem. Compound Summary for CID 12345678, 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethylthiazol-2-yl)benzamide (Predicted). National Center for Biotechnology Information. 2025. View Source
